molecular formula C13H12N6O2 B10755430 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

Cat. No.: B10755430
M. Wt: 284.27 g/mol
InChI Key: HRLCKXAUZJCJAZ-BNCCVWRVSA-N
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Description

2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a pyrazolopyrimidine core linked to a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Linking the pyrazolopyrimidine to the methoxyphenol: This step often involves a condensation reaction where the hydrazinylidene group is introduced to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic or methoxy groups.

    Reduction: This can affect the hydrazinylidene linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is unique due to its combination of a pyrazolopyrimidine core and a methoxyphenol moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H12N6O2/c1-21-11-4-8(2-3-10(11)20)5-16-18-12-9-6-17-19-13(9)15-7-14-12/h2-7,20H,1H3,(H2,14,15,17,18,19)/b16-5-

InChI Key

HRLCKXAUZJCJAZ-BNCCVWRVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=NC=NC3=C2C=NN3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC=NC3=C2C=NN3)O

Origin of Product

United States

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